molecular formula C34H28O10 B12066962 1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose CAS No. 6276-99-9

1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose

Cat. No.: B12066962
CAS No.: 6276-99-9
M. Wt: 596.6 g/mol
InChI Key: ZYJUUZKDMZKDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose is a chemical compound known for its unique structure and properties It is a derivative of hexose, a six-carbon sugar, and is characterized by the presence of benzoyl groups attached to the oxygen atoms at positions 1, 3, 4, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose typically involves the protection of hydroxyl groups in hexose sugars followed by benzoylation. One common method involves the use of benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl groups. The reaction is carried out under controlled conditions to ensure selective protection of the desired hydroxyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove benzoyl groups or to convert the compound into other derivatives.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace benzoyl groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used in the study of carbohydrate metabolism and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose involves its interaction with specific molecular targets and pathways. The benzoyl groups can influence the compound’s reactivity and binding affinity, making it a useful tool in studying enzyme-substrate interactions and other biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,4,6-Tetra-o-benzylhex-2-ulofuranose: Similar in structure but with benzyl groups instead of benzoyl groups.

    1,3,4,6-Tetra-o-acetylhex-2-ulofuranose: Contains acetyl groups instead of benzoyl groups.

    1,3,4,6-Tetra-o-methylhex-2-ulofuranose: Features methyl groups in place of benzoyl groups.

Uniqueness

1,3,4,6-Tetra-o-benzoylhex-2-ulofuranose is unique due to the presence of benzoyl groups, which confer specific chemical properties and reactivity. These properties make it particularly useful in organic synthesis and as an intermediate in the preparation of other complex molecules. The benzoyl groups also influence the compound’s solubility, stability, and interactions with other molecules, distinguishing it from similar compounds with different substituents.

Properties

CAS No.

6276-99-9

Molecular Formula

C34H28O10

Molecular Weight

596.6 g/mol

IUPAC Name

[3,4-dibenzoyloxy-5-(benzoyloxymethyl)-5-hydroxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C34H28O10/c35-30(23-13-5-1-6-14-23)40-21-27-28(42-32(37)25-17-9-3-10-18-25)29(43-33(38)26-19-11-4-12-20-26)34(39,44-27)22-41-31(36)24-15-7-2-8-16-24/h1-20,27-29,39H,21-22H2

InChI Key

ZYJUUZKDMZKDIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CC=CC=C3)O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.